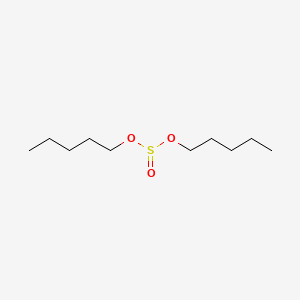
4-アゾドベンゾエートメチル
概要
説明
Methyl 4-azidobenzoate is an organic compound with the molecular formula C8H7N3O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an azide group is attached to the para position of the benzene ring
科学的研究の応用
Methyl 4-azidobenzoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.
Medicine: Methyl 4-azidobenzoate derivatives are investigated for their potential as antimicrobial agents and in drug delivery systems.
作用機序
Target of Action
Azides are generally known to react with phosphines and carbonyl compounds in a process called "click chemistry" .
Mode of Action
Methyl 4-azidobenzoate is known to participate in chemoselective reduction of azides . This process is catalyzed by molybdenum xanthate, using phenylsilane as the hydride source . The azide group in the compound reacts to form a more stable molecule.
Biochemical Pathways
The compound’s involvement in the chemoselective reduction of azides suggests it may influence pathways involving azide-containing molecules .
Pharmacokinetics
The compound’s molecular weight of 17716 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its role in the chemoselective reduction of azides suggests it may contribute to the formation of more stable molecules .
Action Environment
The action of Methyl 4-azidobenzoate can be influenced by various environmental factors. For instance, the compound is typically stored at -20°C , suggesting that temperature can affect its stability. Furthermore, its solubility in tert-butyl methyl ether indicates that the compound’s action may be influenced by the presence of certain solvents.
生化学分析
Biochemical Properties
Methyl 4-azidobenzoate plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of pyrazolines through cycloaddition reactions with electron-deficient alkenes . The nature of these interactions often involves the formation of covalent bonds, leading to the creation of new chemical entities that can be used in drug development and other applications.
Cellular Effects
Methyl 4-azidobenzoate has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce changes in gene expression by modifying the activity of transcription factors and other regulatory proteins . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of Methyl 4-azidobenzoate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites through these pathways . Additionally, Methyl 4-azidobenzoate can induce changes in gene expression by binding to DNA or RNA, leading to the activation or repression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-azidobenzoate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that Methyl 4-azidobenzoate can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of Methyl 4-azidobenzoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.
Metabolic Pathways
Methyl 4-azidobenzoate is involved in various metabolic pathways, including the one-carbon metabolism pathway . It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in the levels of these essential biomolecules.
Transport and Distribution
The transport and distribution of Methyl 4-azidobenzoate within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, it can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity.
Subcellular Localization
Methyl 4-azidobenzoate is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its subcellular localization, with different effects observed in different compartments. For instance, in the nucleus, it can interact with DNA and RNA, leading to changes in gene expression. In the mitochondria, it can affect mitochondrial function and energy production.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-azidobenzoate can be synthesized through a multi-step process starting from 4-nitrobenzoic acid. The typical synthetic route involves the following steps:
Reduction of 4-nitrobenzoic acid: to 4-aminobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: of 4-aminobenzoic acid by treating it with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Azidation: of the diazonium salt by reacting it with sodium azide to yield 4-azidobenzoic acid.
Esterification: of 4-azidobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to produce methyl 4-azidobenzoate.
Industrial Production Methods: Industrial production of methyl 4-azidobenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions: Methyl 4-azidobenzoate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Staudinger Reaction: Triphenylphosphine in the presence of water or an alcohol.
Huisgen Cycloaddition: Copper(I) catalysts are often used to facilitate the reaction with alkynes.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Reduction: Methyl 4-aminobenzoate.
Cycloaddition: 1,2,3-Triazoles.
Substitution: Various substituted benzoates depending on the nucleophile used.
類似化合物との比較
Methyl 4-azidobenzoate can be compared with other azido compounds and benzoate esters:
Similar Compounds:
Uniqueness: Methyl 4-azidobenzoate is unique due to the combination of the azide and ester groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo cycloaddition reactions to form triazoles is particularly valuable in click chemistry and bioconjugation applications .
特性
IUPAC Name |
methyl 4-azidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-4-7(5-3-6)10-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULRGDSQDQHZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174390 | |
| Record name | Benzoic acid, 4-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20442-96-0 | |
| Record name | Benzoic acid, 4-azido-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020442960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-azidobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4-azidobenzoate in the synthesis of the triazolium-containing MOF linker described in the research?
A1: Methyl 4-azidobenzoate serves as a crucial starting material in the multi-step synthesis of the novel triazolium-containing MOF linker, 1,4-bis(4-benzoic acid)-1-methyl-1H-1,2,3-triazolium chloride (H2L1Me) []. The synthesis involves a "click" reaction between Methyl 4-azidobenzoate and methyl 4-ethynylbenzoate, followed by methylation and ester hydrolysis []. This integration of a triazolium moiety into the MOF structure holds promise for anchoring catalytic components within the framework.
Q2: How does the charge on the triazole-containing ligand, synthesized using Methyl 4-azidobenzoate, influence the resulting MOF structure?
A2: The research highlights the significant impact of ligand charge on the final MOF architecture []. Comparing the reactivity of the cationic triazolium linker (H2L1Me) with its neutral triazole counterpart (H2L1(HCl)) reveals distinct structural outcomes when reacted with metal salts like Zn(NO3)2·6H2O and Cu(NO3)2·3H2O []. This difference arises from the charge balance requirement within the MOF structure, demonstrating the importance of ligand charge in controlling interpenetration and achieving desired structural motifs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)







